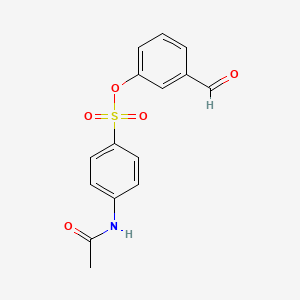

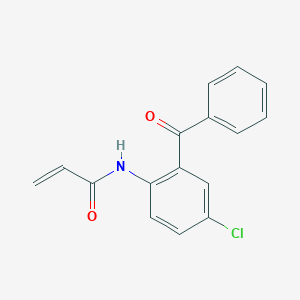

3-Formylphenyl 4-(acetylamino)benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

In a study, 3-formyl phenyl benzenesulfonate was created by reacting 3-hydroxybenzaldehyde with benzene sulfonyl chloride, which was aided by triethylamine . Nine unique (Z)-3-[(3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] compounds were formed through the reaction of a manufactured 3-formyl phenyl benzenesulfonate chemical with nine 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one .Molecular Structure Analysis

While there is no direct information available on the molecular structure of 3-Formylphenyl 4-(acetylamino)benzenesulfonate, a related compound, 3-formylphenylboronic acid (3FPBA), was studied using the DFT/B3LYP method with the 6-311++G(d,p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Synthesis of Novel Compounds : The reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with DMF-DMA leads to the synthesis of acryloyl(phenyl)benzenesulfonamide derivatives, which are further used for synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives (Fahim & Shalaby, 2019).

- Preparation of Nonlinear Optical Materials : 2-[( E )-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates have been synthesized, showing potential for optical limiting applications (Ruanwas et al., 2010).

Biological and Medicinal Applications

- Antitumor Activity : Certain chlorinated compounds derived from the synthesis process exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

- Carbonic Anhydrase Inhibition : Synthesized benzenesulfonamides showed inhibitory effects on carbonic anhydrase I and II, which is a therapeutic target for various diseases (Gul et al., 2016).

Material Science and Engineering

- Formation of Triple Ions : Studies on benzenesulfonate salts in aprotic solvents have shown the formation of triple ions, which is significant for understanding ion association in these solvents (Hojo et al., 1994).

- Supramolecular Assembly and Interactions : Research on the solid-state structures of formylphenyl arylsulfonates reveals important insights into noncovalent interactions like halogen bonding and π-π interactions in supramolecular architectures (Andleeb et al., 2018).

Environmental and Analytical Applications

- Industrial Effluents Analysis : A study on the extraction and determination of benzene- and naphthalenesulfonates in industrial wastewaters demonstrates the application in environmental monitoring (Alonso et al., 1999).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit histone deacetylase (hdac) enzymes .

Mode of Action

Compounds with similar structures have been shown to increase the acetylation levels of selected histone subtypes in a dose and time-dependent manner .

Biochemical Pathways

Similar compounds have been found to modulate signaling pathways involved in growth and survival .

Result of Action

Similar compounds have been found to exhibit anti-tumorigenic potential .

Propiedades

IUPAC Name |

(3-formylphenyl) 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-11(18)16-13-5-7-15(8-6-13)22(19,20)21-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYDYVCBJMQKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2702631.png)

![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)

![2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2702638.png)

![2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B2702642.png)

![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)

![N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)

![3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2702648.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2702650.png)